molecular formula C16H15N3O4S B2935976 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034355-75-2

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2935976
CAS No.: 2034355-75-2
M. Wt: 345.37
InChI Key: VACYDDLPWUBLFF-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 2034355-75-2) is a high-purity chemical reagent designed for research applications. This compound features a hybrid molecular architecture, incorporating both a benzo[b]thiophene moiety and an isoxazole ring system linked by an oxalamide core. The presence of the isoxazole ring is of significant research interest, as this heterocycle is widely recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activity . Isoxazole derivatives have demonstrated a broad spectrum of pharmacological properties in scientific studies, including potential anticancer, anti-inflammatory, and antimicrobial activities, making them valuable templates for drug discovery efforts . Furthermore, the isoxazole motif is a key structural component in compounds that interact with the central nervous system, particularly as non-competitive antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor . This suggests that our product could serve as a critical building block or reference standard in neuroscience research, specifically in the investigation of neurological disorders. The benzo[b]thiophene group, conversely, may enhance the compound's lipid solubility, potentially influencing its pharmacokinetic properties for in vitro research. Researchers can utilize this compound as a novel chemical entity for probing new biological pathways, as a precursor in synthetic chemistry, or for screening against various disease models. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-16(22,12-8-10-4-2-3-5-11(10)24-12)9-17-14(20)15(21)18-13-6-7-23-19-13/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACYDDLPWUBLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and analogous oxalamides:

Compound Name R1 Substituent R2 Substituent Key Features
N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide Benzo[b]thiophen-2-yl-hydroxypropyl Isoxazol-3-yl Sulfur heterocycle, hydroxyl group; potential metabolic oxidation pathways
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridin-2-yl ethyl Umami agonist; methoxy groups enhance lipophilicity
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1769) 2-Methoxy-4-methylbenzyl Pyridin-2-yl ethyl Flavoring agent; high NOEL (100 mg/kg bw/day)
N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (Compound 4) Adamant-1-yl Benzyloxy Rigid adamantyl group; pharmaceutical applications
N1-(Isoxazol-3-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide Isoxazol-3-yl Piperidin-4-yl-methylpyridinyl Dual heterocyclic system; potential CNS targeting

Key Observations :

  • Benzo[b]thiophene vs. Benzyl/Pyridyl Groups : The sulfur atom in the target compound’s benzo[b]thiophene may increase metabolic stability compared to oxygen/nitrogen heterocycles (e.g., pyridine in S336), though oxidation to sulfoxides/sulfones could occur .
  • Hydroxypropyl vs. Methoxy/Methyl Groups: The hydrophilic hydroxypropyl group may enhance aqueous solubility relative to lipophilic methoxy or methyl substituents in flavoring agents like No. 1769 .
  • Isoxazole vs. Adamantyl/Piperidinyl : The isoxazole ring’s electron-deficient nature contrasts with adamantyl’s rigidity or piperidinyl’s basicity, suggesting divergent biological targets .

Metabolic and Toxicological Profiles

Metabolic Pathways:
  • Oxalamides generally undergo hydrolysis (amide or ester cleavage) and oxidation of aromatic/alkyl side chains. For example: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) is rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability of the oxalamide core . The target compound’s benzo[b]thiophene may undergo CYP450-mediated oxidation, while the hydroxypropyl group could facilitate glucuronidation .

Functional and Application-Based Comparisons

  • Flavoring Agents: S336 and No. 1768-1770 are validated umami agonists, leveraging pyridyl/methoxy groups for receptor binding . The target compound’s isoxazole may alter taste receptor affinity, necessitating specific activity assays.
  • Pharmaceutical Potential: Adamantyl- and piperidinyl-oxalamides (e.g., Compound 4, derivatives) target neurological or anti-inflammatory pathways, suggesting the target compound’s applicability in drug discovery .

Q & A

Q. Tables

Key Synthetic Intermediates Characterization DataReference
Isoxazole-3-amineLC-MS: m/z 112.08 (M+H+)
Benzo[b]thiophen-2-yl-2-hydroxypropyl chloride1H NMR (DMSO-d6): δH 5.48 (OH)
sEH Inhibition (IC50) Substituent EffectsReference
Parent compound18 nM
5-Cl-Benzo[b]thiophene analog12 nM (33% improvement)
(S)-Hydroxypropyl isomer42 nM (57% reduction)

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